
N-(3,4-dimethylphenyl)-6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and is found in many biological molecules like nucleotides. The molecule also contains a carboxamide group (-CONH2), which is a common functional group in bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would feature a tetrahydropyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. This ring would be substituted with various groups, including a carboxamide group and a phenyl ring, which could potentially influence the compound’s properties and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is stored or used. For example, the carboxamide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of polar groups like the carboxamide, while its melting and boiling points would depend on factors like its molecular weight and the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Tetrahydropyrimidine derivatives, including those similar to the compound , are synthesized through reactions that involve a range of starting materials and conditions, aiming to explore their chemical properties and potential applications. For instance, Gein et al. (2018) demonstrated the synthesis of N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides via a three-component reaction, highlighting the versatility and reactivity of tetrahydropyrimidine derivatives (Gein, Zamaraeva, & Dmitriev, 2018).
Biological Activities
Research on tetrahydropyrimidine derivatives often aims to investigate their potential biological activities. Various studies have synthesized and evaluated these compounds for antimicrobial, anti-inflammatory, and analgesic properties. For example, compounds synthesized by Abu-Hashem et al. were screened for COX-1/COX-2 inhibition, displaying significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential Applications
The synthesis and exploration of tetrahydropyrimidine derivatives and related compounds underscore their significance in medicinal chemistry and drug design. Their varied biological activities make them candidates for further research and development into therapeutic agents. Studies such as those by Akbari et al. (2008) and Gein et al. (2012) contribute to understanding the structure-activity relationships and potential pharmacological applications of these compounds (Akbari et al., 2008; Gein et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-12-7-8-16(9-13(12)2)25-22(27)19-14(3)24-23(31)26-20(19)15-10-17(28-4)21(30-6)18(11-15)29-5/h7-11,20H,1-6H3,(H,25,27)(H2,24,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWYIZWGHTTWCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=C(C(=C3)OC)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(3-methoxypropyl)-N-(4-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642562.png)


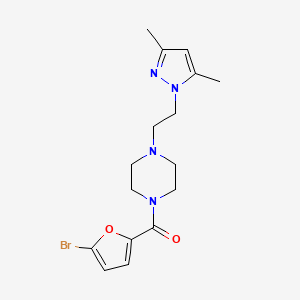

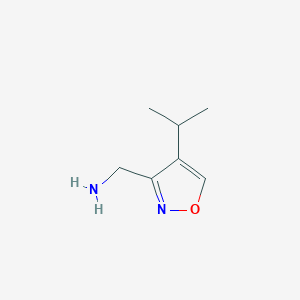
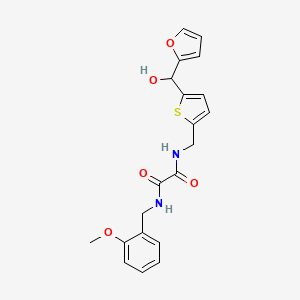
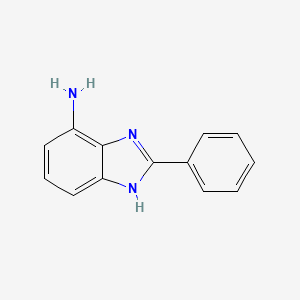
![N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2642579.png)
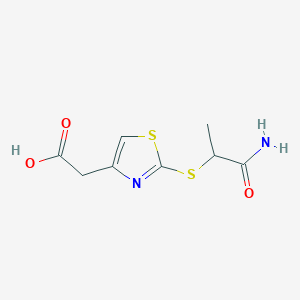
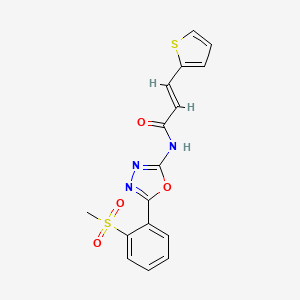
![N-(benzo[d]thiazol-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2642582.png)


